trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)

Catalog No.
S1501847
CAS No.
172418-32-5
M.F
C46H50O4P2Pd2
M. Wt
941.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosph...

CAS Number

172418-32-5

Product Name

trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)

IUPAC Name

ethane-1,1-diol;(2-methanidylphenyl)-bis(2-methylphenyl)phosphanium;palladium

Molecular Formula

C46H50O4P2Pd2

Molecular Weight

941.7 g/mol

InChI

InChI=1S/2C21H20P.2C2H4O2.2Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;2*1-2(3)4;;/h2*4-15H,1H2,2-3H3;2*1H3,(H,3,4);;/q2*-1;;;;/p+2

InChI Key

VWGJFGJEXBXEDJ-UHFFFAOYSA-P

SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]

Canonical SMILES

CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1[PH+](C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]

Catalyst for Cross-Coupling Reactions:

trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II), also known as Herrmann's catalyst or cataCXium® C, is a widely used catalyst in organic synthesis, particularly for various cross-coupling reactions. These reactions involve forming new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds between two different organic molecules.

Herrmann's catalyst is particularly effective for the following cross-coupling reactions:

  • Heck reaction: This reaction forms a C-C bond between an alkene and an aryl or vinyl halide.
  • Suzuki-Miyaura coupling: This reaction forms a C-C bond between an organic boronic acid and an organic halide.
  • Stille coupling: This reaction forms a C-C bond between an organic tin reagent and an organic halide.
  • Sonogashira coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
  • Negishi coupling: This reaction forms a C-C bond between an organic zinc reagent and an organic halide.
  • Hiyama coupling: This reaction forms a C-C bond between an organosilane and an organic halide.

The efficiency of Herrmann's catalyst in these reactions is attributed to its unique structure and the presence of bulky di-o-tolylphosphine ligands, which stabilize the palladium center and facilitate the activation of the organic halides.

Asymmetric Synthesis:

Herrmann's catalyst can also be employed in asymmetric synthesis, where a desired chiral product is formed with high enantioselectivity. This is achieved by incorporating chiral ligands into the catalyst structure, directing the reaction to favor the formation of one enantiomer over the other.

Additional Applications:

Beyond cross-coupling reactions and asymmetric synthesis, trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) finds applications in various other areas of scientific research, including:

  • Hydroamination: This reaction involves the addition of an amine group (NH2) across a double bond.
  • C-H activation: This reaction activates C-H bonds in organic molecules, enabling further functionalization.
  • Hydrogenation: This reaction involves the addition of hydrogen (H2) to an unsaturated organic molecule.

trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is an organometallic compound notable for its unique coordination environment and catalytic properties. This compound features a palladium center coordinated by two acetate ligands and two bis(2-methylphenyl)phosphino benzyl groups. The structural formula can be represented as C46H48O4P2Pd2, indicating the presence of two palladium atoms, four oxygen atoms from the acetate groups, and two phosphorus atoms from the phosphine ligands. Its distinct trans configuration contributes to its stability and reactivity in various chemical processes .

trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is primarily utilized as a catalyst in several organic reactions, including:

  • Hydrogenation: The compound facilitates the addition of hydrogen to unsaturated compounds.
  • Hydroformylation: It promotes the reaction of alkenes with carbon monoxide and hydrogen to form aldehydes.
  • Cross-coupling reactions: It is effective in facilitating the formation of carbon-carbon bonds, particularly in Suzuki and Heck reactions .

These reactions are critical in synthetic organic chemistry for producing complex molecules.

While trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) is primarily recognized for its catalytic applications, studies have indicated potential biological activities. Some palladium complexes exhibit antitumor properties, though specific research on this compound's biological effects remains limited. The phosphine ligands may enhance selectivity and activity against certain cancer cell lines, but further investigation is necessary to elucidate these effects comprehensively .

The synthesis of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) typically involves:

  • Preparation of Palladium Precursors: Starting with palladium salts such as palladium acetate.
  • Ligand Coordination: Reacting palladium with bis(2-methylphenyl)phosphine and benzyl derivatives under controlled conditions to achieve the desired coordination.
  • Acetate Addition: Introducing acetate ligands through appropriate reaction conditions to form the final product.

These steps require careful manipulation of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .

The primary applications of trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) include:

  • Catalysis in Organic Synthesis: Its role as a catalyst in various organic transformations makes it invaluable in pharmaceutical and materials chemistry.
  • Research Tool: It serves as a model compound for studying palladium chemistry and catalysis mechanisms.
  • Potential Antitumor Agent: Ongoing research may uncover new therapeutic applications based on its biological activity .

Interaction studies involving trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II) focus on its behavior in catalytic cycles and its interactions with substrates. These studies often employ spectroscopic techniques to monitor changes during reactions, providing insights into the mechanism of action and efficiency of the catalyst. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic applications .

Several compounds share structural or functional similarities with trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II). Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
Herrmann's PalladacycleContains similar palladium coordinationKnown for its effectiveness in cross-coupling
trans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)Similar acetate and phosphine ligandsDifferent ligand arrangement affects reactivity
Palladium dichloride complexesSimple palladium coordination with chlorideLess complex but widely used in catalysis

These compounds highlight the versatility of palladium-based catalysts while showcasing how variations in ligand structure can significantly influence their chemical behavior and application potential .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

942.12581 g/mol

Monoisotopic Mass

940.12539 g/mol

Heavy Atom Count

54

UNII

0K4FY6KS4N

Wikipedia

Herrmann's catalyst

Dates

Modify: 2023-08-15

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